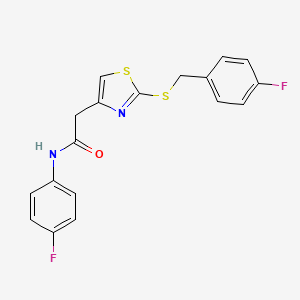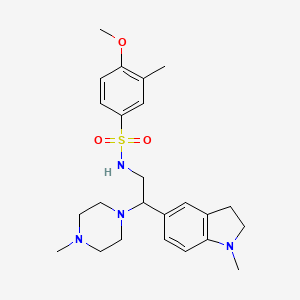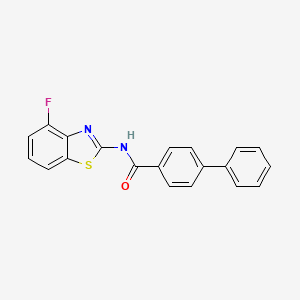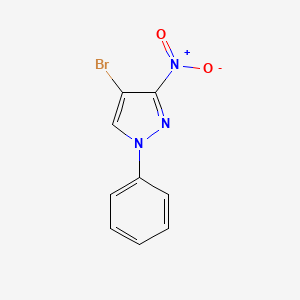
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AEE788 is a dual inhibitor of both epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are important targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Activities
- Analgesic and Anti-Inflammatory Applications : Various derivatives of quinazolinyl acetamides, including compounds related to N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. Some compounds in this category demonstrated significant effectiveness in these areas, with a notable example being the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, which exhibited potent analgesic and anti-inflammatory activities, comparable to standard drugs like diclofenac sodium (Alagarsamy et al., 2015). Similarly, other studies have reported significant analgesic and anti-inflammatory activities in various quinazolinyl acetamide derivatives, indicating a consistent pattern of these compounds having therapeutic potential in this area (Gopa et al., 2001).
Antimalarial Activity
- Antimalarial Applications : Quinazolinyl acetamide derivatives have also shown promise in antimalarial applications. One study found that certain derivatives exhibited increasing antimalarial potency against Plasmodium berghei in mice, correlating with the decreasing size and electron donation of the phenyl ring substituents. These derivatives demonstrated high activity against resistant strains of the parasite and activity in primate models, suggesting their potential utility in clinical trials for malaria treatment (Werbel et al., 1986).
Antitumor Activity
- Antitumor Applications : Research has also explored the antitumor properties of quinazolinyl acetamides. A study reported that certain novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. These findings highlight the potential of quinazolinyl acetamides in developing treatments for various types of cancer (Al-Suwaidan et al., 2016).
Antibacterial Activity
- Antibacterial Applications : Several studies have synthesized and evaluated quinazolinyl acetamides for their antibacterial activities. These compounds have been tested against a variety of bacterial strains, demonstrating effectiveness in this domain. This suggests their potential use in developing new antibacterial agents (Zurenko et al., 1996), (Rajveer et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGMLDRBWLGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)

![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)
![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2668798.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2668799.png)
![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-ynamide](/img/structure/B2668800.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2668802.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2668803.png)
![Methyl[2-(pyrimidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2668804.png)

